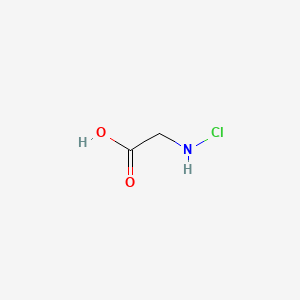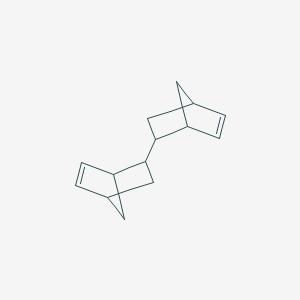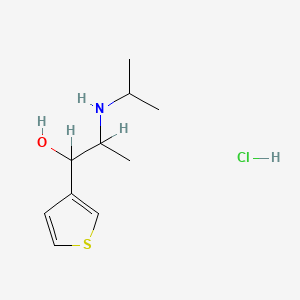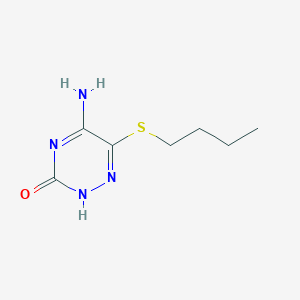![molecular formula C16H29NO B14680353 N-[4-(cycloheptylmethyl)cyclohexyl]acetamide CAS No. 37875-23-3](/img/structure/B14680353.png)
N-[4-(cycloheptylmethyl)cyclohexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cycloheptylmethyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C16H29NO and a molecular weight of 251.41 g/mol It is known for its unique structure, which includes a cycloheptylmethyl group attached to a cyclohexyl ring, further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cycloheptylmethyl)cyclohexyl]acetamide typically involves the reaction of cycloheptylmethylcyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cycloheptylmethylcyclohexylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Cycloheptylmethylcyclohexylamine is added to a solution of acetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated and purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(cycloheptylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the cycloheptylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halides or alkoxides.
Aplicaciones Científicas De Investigación
N-[4-(cycloheptylmethyl)cyclohexyl]acetamide has found applications in various scientific research fields, including:
- Chemistry
Propiedades
Número CAS |
37875-23-3 |
|---|---|
Fórmula molecular |
C16H29NO |
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
N-[4-(cycloheptylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H29NO/c1-13(18)17-16-10-8-15(9-11-16)12-14-6-4-2-3-5-7-14/h14-16H,2-12H2,1H3,(H,17,18) |
Clave InChI |
ZQZQRPNFQFIRIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(CC1)CC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)


![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
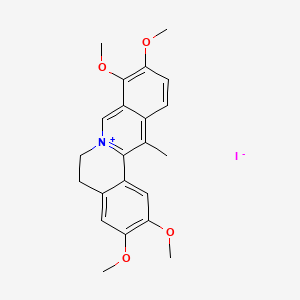
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
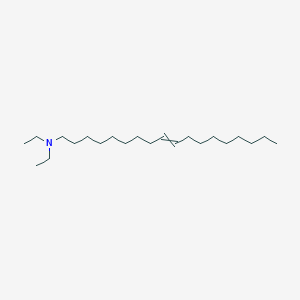
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
